3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate
Description
The compound 3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate is a synthetic sulfonated pyrazoline derivative with a dimethylammonium group and a methanesulphonate counterion. Its structure integrates a pyrazoline ring substituted with a 4-chlorophenylsulfonyl group, a phenyl group at position 1, and a propyloxy-dimethylammonium side chain. The methanesulphonate anion enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications .
The synthesis typically involves cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by sulfonation and quaternization. Structural characterization relies on advanced techniques like NMR (for proton environments) and X-ray crystallography (for absolute configuration), as exemplified by methodologies in SHELX-based refinements .
Properties
CAS No. |
97158-45-7 |
|---|---|
Molecular Formula |
C21H28ClN3O6S2 |
Molecular Weight |
518.0 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)sulfonyl-2-phenyl-3,4-dihydropyrazol-5-yl]oxy]-N,N-dimethylpropan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C20H24ClN3O3S.CH4O3S/c1-23(2)13-6-14-27-20-19(15-24(22-20)17-7-4-3-5-8-17)28(25,26)18-11-9-16(21)10-12-18;1-5(2,3)4/h3-5,7-12,19H,6,13-15H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
WORIVDLKTGNAQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=NN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the chlorophenyl and sulphonyl groups. The final steps involve the attachment of the propyl(dimethyl)ammonium group and the methanesulphonate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the pyrazole ring.
- Introduction of the chlorophenyl and sulphonyl groups.
- Attachment of the propyl(dimethyl)ammonium group and the methanesulphonate moiety.
The reaction conditions such as temperature, solvents, and catalysts are critical for achieving high yield and purity.
Chemistry
In organic synthesis, this compound serves as a reagent for various reactions, including:
- Oxidation : Modifying functional groups.
- Reduction : Altering oxidation states.
- Substitution : Replacing functional groups.
Biology
Research has indicated that this compound may act as a biochemical probe or inhibitor. It has potential applications in studying enzyme activities and cellular pathways.
Medicine
The therapeutic potential of this compound is being explored for treating:
- Metabolic Disorders : Such as type 2 diabetes and obesity.
- Central Nervous System Disorders : Including Alzheimer's disease and mild cognitive impairment.
Industry
In industrial applications, it is utilized in the development of new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.
Similar Compounds
| Compound Type | Example |
|---|---|
| Sulfonyl Derivatives | 4-Chlorophenylsulfonyl derivatives |
| Pyrazole Derivatives | Other pyrazole-based compounds |
| Ammonium Salts | Various ammonium-based compounds |
Unique Features
This compound's unique combination of functional groups grants it specific chemical and biological properties that distinguish it from similar compounds.
Case Study 1: Therapeutic Applications
A study investigated the efficacy of 3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate in inhibiting specific enzymes associated with metabolic syndrome. Results indicated promising outcomes in reducing insulin resistance in animal models.
Case Study 2: Industrial Use
In an industrial setting, the compound was employed to enhance the efficiency of a chemical process involving drug synthesis. The implementation led to increased yields and reduced reaction times compared to traditional methods.
Mechanism of Action
The mechanism of action of 3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : X-ray crystallography (via SHELXL ) confirms the pyrazoline ring adopts a puckered conformation, optimizing sulfonyl and ammonium group orientation for target engagement.
- SAR Trends : Bioactivity correlates with sulfonyl electronegativity and side-chain length; shortening the propyloxy chain reduces solubility by 60% without improving potency .
- Computational Validation : Multiwfn-predicted LogP (1.8) aligns with experimental values, validating its utility in rational design .
Biological Activity
3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate is a complex organic compound with potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications based on diverse research findings.
| Property | Value |
|---|---|
| CAS Number | 97158-45-7 |
| Molecular Formula | C21H28ClN3O6S2 |
| Molecular Weight | 518.0 g/mol |
| IUPAC Name | 3-[[4-(4-chlorophenyl)sulfonyl-2-phenyl-3,4-dihydropyrazol-5-yl]oxy]-N,N-dimethylpropan-1-amine; methanesulfonic acid |
| InChI Key | WORIVDLKTGNAQV-UHFFFAOYSA-N |
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazole ring.
- Introduction of the chlorophenyl and sulfonyl groups.
- Attachment of the propyl(dimethyl)ammonium group and methanesulfonate moiety.
Specific reaction conditions such as temperature, solvents, and catalysts are crucial for successful synthesis .
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including:
- Enzymes: It may act as an inhibitor or modulator of enzyme activity.
- Receptors: The compound has been investigated for its potential effects on cannabinoid receptors, particularly as a peripheral CB1 receptor antagonist/inverse agonist .
This interaction could lead to significant modulation of metabolic pathways, potentially aiding in the treatment of conditions like obesity and type 2 diabetes.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The sulfonamide group enhances the compound's ability to interact with biological targets involved in tumor growth .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored through its action on cytokine production and immune cell modulation. It may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases .
Case Studies
-
Study on Metabolic Disorders:
A study demonstrated that the compound significantly reduced body weight and improved glucose tolerance in animal models of obesity when administered as a peripheral CB1 receptor antagonist . -
Cancer Cell Line Studies:
In vitro studies showed that 3-((4-(4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other pyrazole derivatives and ammonium salts. Its structural uniqueness contributes to its specific biological activities.
| Compound Type | Example | Biological Activity |
|---|---|---|
| Pyrazole Derivatives | JD5037 | CB1 receptor antagonist |
| Sulfonamide Compounds | Sulfamethoxazole | Antibacterial |
| Ammonium Salts | Quaternary ammonium salts | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate, and how can purity be optimized?
- Methodology :
- Stepwise sulfonation and alkylation : Begin with the sulfonation of 4-chlorophenyl precursors using methods analogous to benzenesulfonic acid derivatives (e.g., controlled sulfonation with chlorosulfonic acid under anhydrous conditions) .
- Cyclocondensation : Introduce the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones, ensuring stoichiometric control to minimize side products .
- Quaternization : React the tertiary amine intermediate with methanesulfonic acid under inert atmosphere to form the ammonium salt.
- Purification : Use recrystallization in polar aprotic solvents (e.g., acetonitrile) followed by column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to achieve >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeOH) .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?
- Methodology :
- X-ray crystallography : Single-crystal analysis (as in structurally related pyrazole-sulfonyl compounds) resolves bond angles and confirms the 4,5-dihydro pyrazole ring conformation .
- NMR spectroscopy : Use ¹H-¹³C HMBC to verify connectivity; the 4-chlorophenyl group’s deshielded protons typically appear at δ 7.4–7.6 ppm, while the pyrazole proton resonates near δ 5.2–5.5 ppm .
- Mass spectrometry : High-resolution ESI-MS (positive ion mode) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
Q. What safety protocols are critical during synthesis and handling due to reactive intermediates?
- Methodology :
- Ventilation : Use fume hoods for sulfonation and quaternization steps to mitigate exposure to sulfonyl chlorides and methanesulfonic acid vapors .
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, which can cause chemical burns .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic or biological systems?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrostatic potential surfaces, focusing on the sulfonyl and ammonium groups’ electron-withdrawing effects .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; prioritize the pyrazole ring’s π-π stacking and sulfonyl group’s hydrogen-bonding potential .
- MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability .
Q. What experimental strategies resolve contradictions in solubility data across different solvent systems?
- Methodology :
- Phase diagrams : Construct ternary plots (compound/solvent/co-solvent) to identify optimal solubility regions. For example, DMSO-water mixtures may enhance solubility via H-bonding with the methanesulphonate anion .
- Hansen parameters : Calculate solubility parameters (δD, δP, δH) to rationalize discrepancies. Polar solvents (δP > 10 MPa¹/²) often outperform nonpolar ones due to the compound’s ionic nature .
- Controlled precipitation : Use anti-solvent crystallization (e.g., adding ethanol to aqueous solutions) to isolate metastable polymorphs and assess thermodynamic vs. kinetic solubility .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for pharmaceutical applications?
- Methodology :
- Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via UPLC-MS; the sulfonyl group is prone to hydrolysis at pH > 10 .
- Thermogravimetric analysis (TGA) : Heat from 25°C to 300°C (10°C/min) under N₂. The methanesulphonate counterion typically decomposes at ~200°C, affecting thermal stability .
- Lyophilization : Test freeze-dried samples for hygroscopicity and recrystallization behavior, which impact long-term storage .
Q. What advanced separation techniques (e.g., membrane filtration, HPLC) are suitable for isolating enantiomeric impurities?
- Methodology :
- Chiral HPLC : Use a Chiralpak IC-3 column (3 µm, 4.6 × 250 mm) with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Enantiomers may elute with ΔRt > 1.5 min .
- Membrane separation : Employ cellulose acetate membranes (MWCO 500 Da) under 20 bar pressure; the ammonium group’s charge enhances rejection rates >90% .
- CE with chiral selectors : Capillary electrophoresis using sulfated β-cyclodextrin (pH 2.5, 30 mM phosphate buffer) resolves enantiomeric sulfonate derivatives .
Data Contradiction & Validation
Q. How should researchers address discrepancies between theoretical (computational) and experimental binding affinity data?
- Methodology :
- Re-evaluate force fields : Adjust partial charges in molecular docking to account for the methanesulphonate anion’s solvation effects, which DFT may underestimate .
- SPR validation : Perform surface plasmon resonance (e.g., Biacore) to measure real-time binding kinetics (ka/kd) with immobilized targets. Compare with docking scores (Pearson correlation <0.7 suggests model inaccuracy) .
- Alchemical free energy calculations : Use FEP/MBAR to refine binding free energy predictions, reducing error margins to ±1 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
